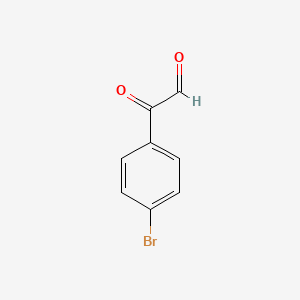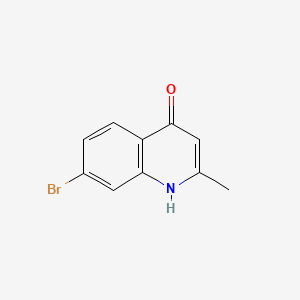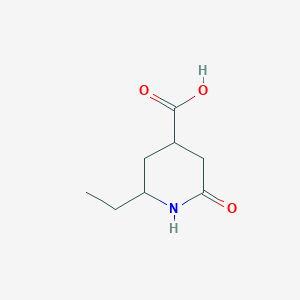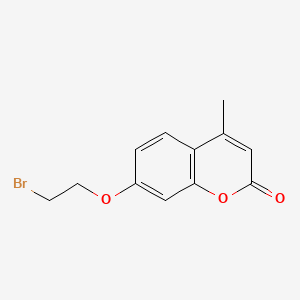
2-(4-Bromophenyl)-2-oxoacetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-(4-Bromophenyl)-2-oxoacetaldehyde” and related compounds has been explored through various methods. For example, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were synthesized, exhibiting luminescence and potential in coupling reactions (Xu et al., 2014). Another approach involved the palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, showcasing a method for constructing complex structures from simpler bromoaldehydes (Cho et al., 2004).
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-2-oxoacetaldehyde” and its derivatives has been characterized using various spectroscopic and analytical techniques. The synthesis and structural study of tetradentate Schiff base ligands derived from isonitroso-p-bromoacetophenone and 3,4-diaminotoluene provided insights into the molecular geometry and bonding patterns through computational methods such as DFT and HF (Topal et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming the basis for synthesizing a wide range of materials and chemicals. For instance, the facile synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes demonstrates the compound's versatility in organic synthesis (Cho et al., 2004). Additionally, the synthesis of (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime complexes highlights its application in forming complexes with metals (Karapınar et al., 2013).
Physical Properties Analysis
The physical properties, such as luminescence and thermal stability, have been explored in various studies. For example, cyclopalladated complexes based on 2-(4-bromophenyl)pyridine exhibit distinct luminescence properties, useful for potential applications in materials science (Xu et al., 2014).
Chemical Properties Analysis
The chemical behavior of “2-(4-Bromophenyl)-2-oxoacetaldehyde” includes its reactivity in forming various chemical bonds and complexes. Studies on the synthesis and reactivity of this compound provide insights into its chemical properties, such as the ability to participate in coupling reactions and form complexes with different metals (Xu et al., 2014).
Applications De Recherche Scientifique
1. Synthesis of Aza-Quaternary Carbon Derivatives
2-(4-Bromophenyl)-2-oxoacetaldehyde has been used in the synthesis of aza-quaternary carbon derivatives. Liqi Li and colleagues (2011) demonstrated that 2-aryl-3H-indol-3-ones reacted with aldehydes or ketones in the presence of L-proline as a catalyst to give the corresponding aza-quaternary carbon addition product. This method is notable for its moderate to excellent regioselectivity and enantioselectivity and has been applied to the synthesis of alkaloids like hinckdentine A (Liqi Li et al., 2011).
2. Synthesis of Hydrogenated 2-Benzazepin-1-ones
M. Quick and B. Wünsch (2015) explored routes for the synthesis of (2-bromophenyl)propionaldehyde derivatives. They employed methods like the Wittig reaction and Heck reaction, which provided building blocks for the synthesis of enantiomerically pure benzamides. These compounds have potential use in creating homochiral 2-benzazepines (M. Quick & B. Wünsch, 2015).
3. Sorption Properties for Metal Ions
In a study by Onder Alici and Ilker Akın (2013), 2-(4-Bromophenyl)-2-oxoacetaldehyde derivatives demonstrated effective sorption properties towards Zn(II) ions. This characteristic makes them useful in environmental applications, particularly in removing heavy metals from aqueous solutions (Onder Alici & Ilker Akın, 2013).
4. Synthesis of Complex Biomedical Compounds
A 2020 study by Y. E. Ryzhkova and colleagues showed the use of 2-(4-Bromophenyl)-2-oxoacetaldehyde derivatives in the synthesis of new biomedical compounds. These compounds, through multicomponent transformations, have potential applications in treating inflammatory diseases (Y. E. Ryzhkova et al., 2020).
5. Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities
M. El-Hashash and colleagues (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, for preparing a series of heterocyclic compounds with potential antibacterial activities. These findings are significant for developing new antimicrobial agents (M. El-Hashash et al., 2015).
Safety and Hazards
Orientations Futures
While specific future directions for “2-(4-Bromophenyl)-2-oxoacetaldehyde” were not found, similar compounds have been synthesized and studied for their potential antimicrobial and antiproliferative properties . This suggests that “2-(4-Bromophenyl)-2-oxoacetaldehyde” could also be a subject of future research in these areas.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHGIMAROGMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283593 | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoacetaldehyde | |
CAS RN |
5195-29-9 | |
| Record name | 4-Bromophenylglyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5195-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 32251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005195299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5195-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)







